molecular formula C23H28N2O7S B2765355 Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate CAS No. 381687-79-2

Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate

Cat. No.: B2765355
CAS No.: 381687-79-2
M. Wt: 476.54
InChI Key: VSNGDLFVEGGYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, a piperidine moiety, and an ester functional group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidine Moiety: The piperidine ring is incorporated through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.

    Esterification: The ester functional group is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

    Formation of the Oxalate Salt: The final step involves the reaction of the ester compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2-(3-(morpholin-1-yl)propanamido)thiophene-3-carboxylate
  • Ethyl 4-phenyl-2-(3-(pyrrolidin-1-yl)propanamido)thiophene-3-carboxylate

Uniqueness

Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate is unique due to the presence of the piperidine moiety, which imparts distinct pharmacological properties compared to its analogs. The oxalate salt form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

ethyl 4-phenyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.C2H2O4/c1-2-26-21(25)19-17(16-9-5-3-6-10-16)15-27-20(19)22-18(24)11-14-23-12-7-4-8-13-23;3-1(4)2(5)6/h3,5-6,9-10,15H,2,4,7-8,11-14H2,1H3,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNGDLFVEGGYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.